

Comparative NMR Analysis: 5-Bromo-4-(4-methylphenyl)pyrimidine and its Parent Analogue

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Compound of Interest

Compound Name: 5-Bromo-4-(4-methylphenyl)pyrimidine

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A guide for researchers providing a comparative analysis of the ^1H and ^{13}C NMR spectral data for **5-Bromo-4-(4-methylphenyl)pyrimidine** and its unsubstituted analogue, 4-(4-methylphenyl)pyrimidine. This guide includes predicted data for the title compound, experimental data for the reference compound, a detailed experimental protocol for NMR data acquisition, and a structural diagram for clear atomic assignment.

This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison of the nuclear magnetic resonance (NMR) characteristics of **5-Bromo-4-(4-methylphenyl)pyrimidine** and its parent compound, 4-(4-methylphenyl)pyrimidine. Due to the limited availability of experimental spectral data for **5-Bromo-4-(4-methylphenyl)pyrimidine** in the public domain, this guide provides a predicted ^1H and ^{13}C NMR assignment for this compound. This prediction is based on the experimentally determined data for 4-(4-methylphenyl)pyrimidine and established substituent chemical shift (SCS) effects of bromine on aromatic systems. The introduction of a bromine atom at the C-5 position of the pyrimidine ring is expected to induce notable changes in the chemical shifts of nearby protons and carbons, primarily due to its electron-withdrawing inductive effect and anisotropic effects.

NMR Data Comparison

The following table summarizes the experimental ^1H and ^{13}C NMR data for 4-(4-methylphenyl)pyrimidine and the predicted data for **5-Bromo-4-(4-methylphenyl)pyrimidine**. The predicted shifts for the brominated compound are qualitatively estimated based on the deshielding effect of the bromine atom on the adjacent nuclei.

| Compound | Atom | 1H NMR (ppm) | 13C NMR (ppm) |
|--------------------------------------|---------------------|--------------------|---------------|
| 4-(4-methylphenyl)pyrimidine | H-2 | 9.25 (s) | 163.88 |
| (Experimental Data)[1] | H-6 | 8.73 (d, J=8.0 Hz) | 159.08 |
| H-5 | 7.69 (m) | 157.34 | |
| H-2', H-6' | 7.99 (d, J=12.0 Hz) | 141.60 | |
| H-3', H-5' | 7.32 (d, J=8.0 Hz) | 133.71 | |
| C-4 | - | 129.81 | |
| C-1' | - | 127.06 | |
| C-4' | - | 116.70 | |
| -CH3 | 2.43 (s) | 21.48 | |
| 5-Bromo-4-(4-methylphenyl)pyrimidine | H-2 | ~9.3 (s) | ~164 |
| (Predicted Data) | H-6 | ~8.9 (s) | ~160 |
| H-2', H-6' | ~8.0 (d) | ~142 | |
| H-3', H-5' | ~7.3 (d) | ~133 | |
| C-2 | - | ~130 | |
| C-4 | - | ~128 | |
| C-5 | - | ~118 (C-Br) | |
| C-6 | - | ~158 | |
| C-1' | - | ~135 | |
| C-2', C-6' | - | ~129 | |
| C-3', C-5' | - | ~129 | |
| C-4' | - | ~142 | |

| | | |
|------|----------|-------|
| -CH3 | ~2.4 (s) | ~21.5 |
|------|----------|-------|

Experimental Protocols

General NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 5-10 mg of the purified solid sample.
- Transfer the sample into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Cap the NMR tube and gently agitate or sonicate until the sample is fully dissolved.

¹H NMR Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Pulse Program: A standard single-pulse experiment (e.g., ' zg30').
- Acquisition Parameters:
 - Spectral Width: Typically -2 to 12 ppm.
 - Number of Scans: 16 to 64, depending on sample concentration.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time (aq): 3-4 seconds.
- Processing:
 - Apply a Fourier transform to the free induction decay (FID).
 - Phase correct the spectrum.

- Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- Integrate the signals.

13C NMR Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for 13C).
- Pulse Program: A standard proton-decoupled pulse experiment (e.g., 'zgpg30').
- Acquisition Parameters:
 - Spectral Width: Typically 0 to 220 ppm.
 - Number of Scans: 1024 or more, due to the low natural abundance and sensitivity of 13C.
 - Relaxation Delay (d1): 2 seconds.
 - Acquisition Time (aq): 1-2 seconds.
- Processing:
 - Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale to the solvent peak (e.g., CDCl3 at 77.16 ppm).

Structure and Atom Numbering

To aid in the assignment of the NMR signals, the chemical structure of **5-Bromo-4-(4-methylphenyl)pyrimidine** with standardized atom numbering is provided below.

Caption: Chemical structure and atom numbering for **5-Bromo-4-(4-methylphenyl)pyrimidine**.

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References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
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